molecular formula C11H14O B2839226 3-(3-Methylbut-2-en-1-yl)phenol CAS No. 858130-35-5

3-(3-Methylbut-2-en-1-yl)phenol

Cat. No. B2839226
CAS RN: 858130-35-5
M. Wt: 162.232
InChI Key: RCACWXWAQHFHOF-UHFFFAOYSA-N
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Description

“3-(3-Methylbut-2-en-1-yl)phenol” is a chemical compound that has a phenolic, metallic odor bearing a resemblance to iron gallate ink . It is used as a reagent for the protection of carboxylic acids as their 3-methyl-2-buten-1-yl (Prenyl) esters and is also used in perfumery .


Synthesis Analysis

The compound can be synthesized from isoprene by hydration via prenyl acetate or by rearrangement of 3-methyll-buten-3-ol . Other synthesis methods involve the use of fungus Penicillium roqueforti , and reactions with 1-bromo-3-methylbut-2-ene and 3,3-Methylbut-2-en-1-yl bromide .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The compound has a molecular formula of C11H14O and an average mass of 162.228 Da .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it can be alkylated with 1-bromo-3-methylbut-2-ene to form not only the products of O- and C-monoalkylation but also products of dialkylation .


Physical And Chemical Properties Analysis

The compound is characterized by a density of 1.0±0.1 g/cm3, a boiling point of 254.3±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 51.2±3.0 kJ/mol and a flash point of 114.2±8.4 °C .

Scientific Research Applications

Photochemical Reactions

Research by Carroll and Hammond (1972) explored the photochemical reactions of compounds related to 3-(3-Methylbut-2-en-1-yl)phenol, specifically 3-methyl-1-phenoxybut-2-ene. Their study revealed various products formed via a dissociation-radical recombination mechanism, enhancing our understanding of photochemistry in similar compounds (Carroll & Hammond, 1972).

Natural Product Synthesis

Duan et al. (2015) isolated new phenol derivatives, including compounds similar to this compound, from Stereum hirsutum. This highlights the compound's relevance in the context of natural products and potential applications in various fields such as pharmacology and biochemistry (Duan et al., 2015).

Synthetic Chemistry Applications

Fabri and Santoso (2021) focused on synthesizing derivatives of 3,4-dihydroxybenzaldehyde, including 1,2-bis((3-methylbut-2-en-1-yl)oxy) 4(((3-methylbut-2-en-1-yl)oxy)methyl)benzene. This research indicates the utility of compounds like this compound in developing new synthetic molecules for various applications (Fabri & Santoso, 2021).

Catalysis Research

Mathew et al. (2002) studied the catalytic methylation of phenol, which could be related to the reactivity of similar compounds like this compound. Their work sheds light on the potential use of such compounds in catalytic processes (Mathew et al., 2002).

Bioactivity Studies

Koeduka et al. (2014) analyzed the bioactivity of O-prenylated phenylpropenes from Illicium anisatum leaves. Their study included compounds structurally related to this compound, offering insights into the biological activities of these compounds (Koeduka et al., 2014).

Safety and Hazards

The compound is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It is also harmful if swallowed .

Mechanism of Action

Target of Action

The primary target of 3-(3-Methylbut-2-en-1-yl)phenol is the Monoamine Oxidase B (MAO-B) enzyme . This enzyme is involved in the oxidative deamination of biogenic amines such as dopamine, and its irregular expression is related to neurodegenerative disorders like Parkinson’s disease .

Mode of Action

The compound interacts with its target, the MAO-B enzyme, by inhibiting its activity . This inhibition prevents the oxidative deamination of dopamine, thereby potentially mitigating the symptoms of conditions like Parkinson’s disease .

Biochemical Pathways

The compound is involved in the prenylation biochemical pathway . Prenylation is a post-translational modification involving the addition of hydrophobic molecules to a protein or biomolecule . It is assumed that prenyl groups facilitate attachment to cell membranes and are important for protein-protein binding .

Pharmacokinetics

The presence of a prenyl group in the compound might enhance its lipophilicity, which could influence its absorption and distribution .

Result of Action

The inhibition of MAO-B by this compound could lead to an increase in the concentration of dopamine in the brain . This could potentially alleviate the symptoms of Parkinson’s disease and other conditions associated with dopamine deficiency .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and polarity of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment could potentially interact with the compound and alter its efficacy .

Biochemical Analysis

Biochemical Properties

3-(3-Methylbut-2-en-1-yl)phenol is involved in the prenylation of proteins, a post-translational modification that involves the addition of hydrophobic molecules to a protein or a biomolecule . Prenyl groups have been shown to be important for protein-protein binding through specialized prenyl-binding domains .

Cellular Effects

The cellular effects of this compound are primarily related to its role in protein prenylation. Prenylation can mediate protein-protein interactions and protein-membrane interactions, influencing cell function . For example, it has been suggested that this compound could block the cell cycle to exert antitumor effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role in the prenylation process. There are three enzymes that carry out prenylation in the cell: farnesyl transferase, Caax protease, and geranylgeranyl transferase I . These enzymes recognize specific motifs at the C-terminus of the target protein and transfer either a farnesyl or a geranylgeranyl moiety to C-terminal cysteine(s) of the target protein .

Temporal Effects in Laboratory Settings

It is known that this compound is involved in the synthesis of various compounds, including flavanonol glycosides .

Metabolic Pathways

This compound is involved in the prenylation process, which is a part of the larger terpenoid biosynthesis pathway . This pathway is responsible for the production of a wide variety of compounds, including vitamins, hormones, and other bioactive molecules .

Transport and Distribution

It is usually assumed that prenyl groups like this compound facilitate attachment to cell membranes, which could influence their transport and distribution within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its role in protein prenylation. Prenylated proteins can be directed to specific compartments or organelles within the cell .

properties

IUPAC Name

3-(3-methylbut-2-enyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9(2)6-7-10-4-3-5-11(12)8-10/h3-6,8,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCACWXWAQHFHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=CC=C1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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